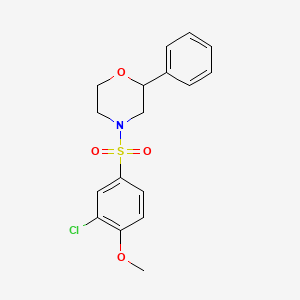![molecular formula C19H21ClN2O4S B6499623 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 954095-61-5](/img/structure/B6499623.png)
5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (CMPO) is a synthetic sulfonamide compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 375.9 g/mol, and is soluble in water and ethanol. CMPO has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Targeting Protein-Protein Interactions: VU0630368-1 has been investigated for its potential as a modulator of protein-protein interactions. Researchers have explored its binding affinity to specific protein targets involved in disease pathways. By disrupting these interactions, the compound may offer therapeutic benefits in conditions such as cancer, neurodegenerative diseases, and inflammation .
Glyburide Synthesis Intermediate: The compound serves as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Its role in glyburide production underscores its relevance in pharmaceutical chemistry .
Organic Synthesis
Protodeboronation Reactions: VU0630368-1 has been employed in catalytic protodeboronation reactions. These reactions allow for the removal of boron groups from pinacol boronic esters, leading to the formation of valuable organic compounds. Researchers have utilized this methodology in the synthesis of natural products and bioactive molecules .
Chemical Biology
Investigating Benzylic Position Reactivity: Given its benzylic structure, VU0630368-1 provides a platform for studying reactivity at the benzylic position. Researchers explore its behavior in substitution reactions, including SN1 and SN2 pathways. Understanding these reactions contributes to our knowledge of aromatic compounds and reaction mechanisms .
Computational Chemistry
Molecular Docking Studies: In silico studies involving VU0630368-1 utilize molecular docking techniques to predict its binding interactions with specific protein targets. These simulations aid in drug discovery by identifying potential binding sites and guiding chemical modifications for improved efficacy .
Materials Science
Functionalized Sulfonamides: Researchers investigate the incorporation of sulfonamide moieties, such as the one present in VU0630368-1, into materials. These functionalized sulfonamides may enhance material properties, such as solubility, stability, or reactivity, for applications in polymers, coatings, or sensors .
Pharmacology
Toxicity and Safety Assessment: Studies assess the safety profile of VU0630368-1, examining its potential toxicity, metabolic pathways, and pharmacokinetics. Such evaluations are crucial for determining its suitability as a drug candidate .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, affecting their function and leading to changes in cellular processes .
Mode of Action
It’s known that many compounds exert their effects by binding to their target proteins or enzymes, altering their function, and leading to changes in cellular processes .
Biochemical Pathways
It’s common for such compounds to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
It’s noted that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency for a similar compound .
Result of Action
It’s known that many compounds can have a wide range of effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
properties
IUPAC Name |
5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-7-8-16(20)11-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFKWJTGANFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499553.png)
![N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499556.png)


![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B6499596.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499601.png)
![3-[(4-fluorophenyl)methyl]-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499610.png)
![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)


![1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6499637.png)

![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
![3-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B6499654.png)